molecular formula C14H19N3O5S B2725466 ethyl N-[3-[[(E)-2-phenylethenyl]sulfonylamino]propanoylamino]carbamate CAS No. 1099195-65-9

ethyl N-[3-[[(E)-2-phenylethenyl]sulfonylamino]propanoylamino]carbamate

Cat. No.: B2725466
CAS No.: 1099195-65-9
M. Wt: 341.38
InChI Key: CCRHTCVTAHEUDC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a similar compound, Ethyl N-(3-Phenyl-2-propynoyl)carbamate, was reported in a study . During the synthesis of a series of carboximides using acyl isocyanates, the compound was synthesized in a model reaction from 3-phenyl-2-propynoyl isocyanate and ethanol. The isocyanate was generated in situ from the corresponding carboxamide with oxalyl chloride .


Molecular Structure Analysis

The molecular structure of a similar compound, ethyl N-[(E)-3-(phenethylamino)but-2-enoyl]carbamate, contains a total of 40 bonds . There are 20 non-H bond(s), 9 multiple bond(s), 7 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 (thio-) carbamate(s) (aliphatic), 1 secondary amine(s) (aliphatic), and 1 imide(s) (-thio) .


Chemical Reactions Analysis

The synthesis of a similar compound, Ethyl N-(3-Phenyl-2-propynoyl)carbamate, involved a reaction from 3-phenyl-2-propynoyl isocyanate and ethanol . The isocyanate was generated in situ from the corresponding carboxamide with oxalyl chloride .

Scientific Research Applications

Carcinogenicity and Environmental Concerns

Carcinogenicity of Alcoholic Beverages : Research led by R. Baan et al. (2007) at the International Agency for Research on Cancer (IARC) highlighted the carcinogenic potential of ethyl carbamate (urethane), frequently found in fermented foods and beverages. Ethyl carbamate was reassessed for its carcinogenicity due to its widespread presence, underscoring significant public health concerns (Baan et al., 2007).

Synthesis and Catalysis

Synthesis of Ethyl Carbamate Derivatives : A study on the synthesis of ethyl carbamate derivatives for antimicrobial applications revealed novel methods for generating sulfonamide carbamates, showcasing the versatility of ethyl carbamate in producing compounds with potential antimicrobial properties (Hussein, 2018).

Environmental Toxicity and Food Safety

Emerging Concerns Over Ethyl Carbamate : An extensive review by Gowd et al. (2018) discussed ethyl carbamate's presence in fermented food products and its classification as a Group 2A carcinogen. The review emphasized the necessity for mitigation strategies due to the compound's potential health risks (Gowd et al., 2018).

Analytical Methods and Detection

Development of an ELISA for Ethyl Carbamate : Luo et al. (2017) pioneered an immunoassay for detecting ethyl carbamate in Chinese rice wine, demonstrating innovative analytical techniques to monitor this carcinogen in alcoholic beverages (Luo et al., 2017).

Mitigation and Prevention Strategies

Preventing Ethyl Carbamate Accumulation : Zhao et al. (2013) reviewed methods to reduce ethyl carbamate levels in alcoholic beverages, highlighting physical, chemical, enzymatic, and metabolic engineering approaches to address one of the industry's most significant challenges (Zhao et al., 2013).

Properties

IUPAC Name

ethyl N-[3-[[(E)-2-phenylethenyl]sulfonylamino]propanoylamino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O5S/c1-2-22-14(19)17-16-13(18)8-10-15-23(20,21)11-9-12-6-4-3-5-7-12/h3-7,9,11,15H,2,8,10H2,1H3,(H,16,18)(H,17,19)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRHTCVTAHEUDC-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NNC(=O)CCNS(=O)(=O)C=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)NNC(=O)CCNS(=O)(=O)/C=C/C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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